![molecular formula C9H9N3O2S B6627912 2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B6627912.png)
2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid, also known as MTA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTA is a thieno[3,2-d]pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. 2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides and DNA. In addition, 2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid has been shown to inhibit the activity of the signaling pathways NF-κB and STAT3, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid has a variety of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. 2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, 2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid has several advantages for lab experiments, including its stability and ease of synthesis. 2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid is also relatively non-toxic and has been shown to have low cytotoxicity in vitro. However, there are also limitations to using 2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid in lab experiments, including its limited solubility in water and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for research on 2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid, including further studies on its mechanism of action and its potential therapeutic applications. In addition, there is a need for studies on the pharmacokinetics and pharmacodynamics of 2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid, as well as studies on its potential interactions with other drugs. Finally, there is a need for studies on the safety and efficacy of 2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid in human clinical trials.
Synthesemethoden
2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid can be synthesized using a variety of methods, including a reaction between 2-aminothiophene and 2-chloro-6-methylpyrimidine followed by a hydrolysis reaction. Other methods include a reaction between 2-aminothiophene and 4,6-dichloro-7-methylthieno[3,2-d]pyrimidine followed by a reduction reaction.
Wissenschaftliche Forschungsanwendungen
2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid has been extensively studied for its potential therapeutic applications, particularly in the areas of cancer and inflammation. 2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 2-[(7-Methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Eigenschaften
IUPAC Name |
2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-5-3-15-8-7(5)11-4-12-9(8)10-2-6(13)14/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSIKJPPOVQQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Dihydroxybenzoyl)amino]benzoic acid](/img/structure/B6627833.png)
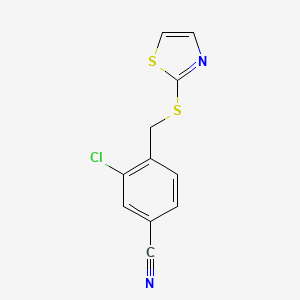
![3-Chloro-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzonitrile](/img/structure/B6627842.png)
![3-[(3,3-Dimethylbutylamino)methyl]oxolan-3-ol](/img/structure/B6627844.png)
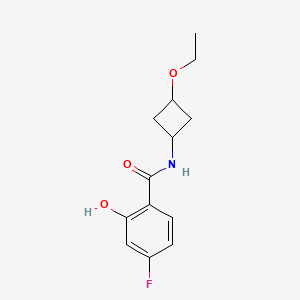
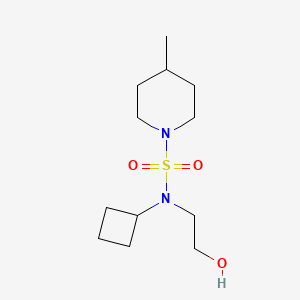
![N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6627885.png)
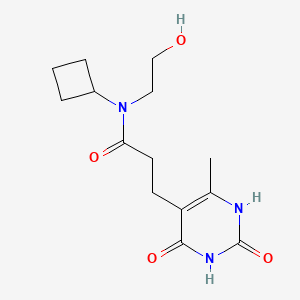
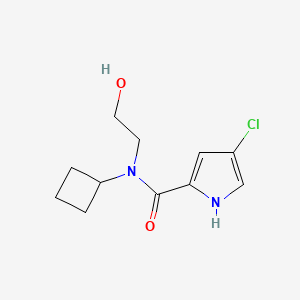
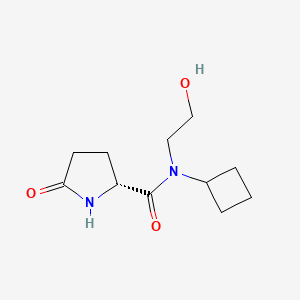
![7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B6627909.png)
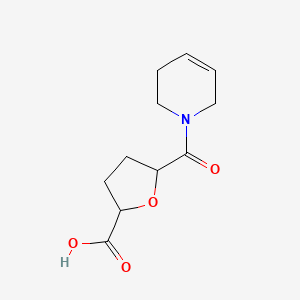
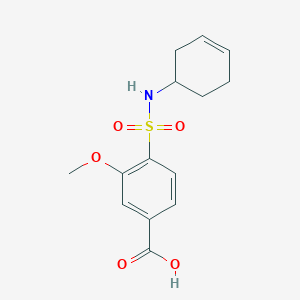
![N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide](/img/structure/B6627932.png)